molecular formula C8H13NOS B1349822 1-Thia-4-azaspiro[4.5]decan-3-one CAS No. 4580-63-6

1-Thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B1349822
CAS No.: 4580-63-6
M. Wt: 171.26 g/mol
InChI Key: MHTZRDHAPSMSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thia-4-azaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZRDHAPSMSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372274
Record name 1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4580-63-6
Record name 1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanistic Hypotheses of 1-Thia-4-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 1-Thia-4-azaspiro[4.5]decan-3-one core has emerged as one such scaffold of significant interest. Its rigid, three-dimensional spirocyclic structure presents a unique topographical profile for molecular interactions, offering a departure from the predominantly planar aromatic systems that have historically dominated small-molecule therapeutics.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3][4]

This technical guide moves beyond a simple cataloging of these activities. Instead, it aims to provide a foundational intellectual framework for researchers by proposing and exploring distinct, plausible mechanisms of action for the core this compound scaffold. By understanding the potential modes of action of the parent structure, we can develop more rational and efficient strategies for the design of next-generation therapeutics. This document is structured not as a rigid protocol, but as a dynamic intellectual toolkit, designed to guide experimental inquiry and stimulate further investigation into this promising chemical entity.

Hypothesis I: Disruption of Cellular Redox Homeostasis through Thiol Reactivity

Scientific Rationale:

The this compound structure contains a thiazolidinone ring, which is characterized by a reactive carbonyl group and an endocyclic sulfur atom. The sulfur atom, in particular, can be susceptible to oxidation-reduction reactions within the cellular milieu. A compelling hypothesis is that the scaffold may act as a modulator of cellular redox balance. Many cancer cells exhibit a state of increased oxidative stress compared to their normal counterparts, making them more vulnerable to further redox insults. By interfering with key players in the cellular antioxidant system, such as glutathione (GSH), the compound could selectively push cancer cells past a tipping point into apoptosis. The N-C-S linkage within the thiazolidine nucleus has been implicated in the biological activities of other compounds, lending credence to this hypothesis.[2]

Experimental Validation Workflow:

The core objective of this experimental workflow is to ascertain whether the this compound scaffold can modulate cellular redox state and interact with key antioxidant molecules.

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Compound Incubation with Glutathione (GSH) B Quantification of GSH Depletion (e.g., Ellman's Reagent) A->B C Mass Spectrometry Analysis of Compound-GSH Adducts A->C E Measurement of Intracellular Reactive Oxygen Species (ROS) (e.g., DCFDA Assay) B->E Correlate in vitro reactivity with cellular effects D Treatment of Cancer Cell Lines (e.g., HCT-116, PC-3) D->E F Assessment of Mitochondrial Membrane Potential (e.g., JC-1 Assay) D->F G Western Blot for Oxidative Stress Markers (e.g., Nrf2, HO-1) D->G

Figure 1: Workflow for investigating redox modulation.

Detailed Experimental Protocols:

Protocol 1: In Vitro Glutathione (GSH) Depletion Assay

  • Objective: To determine if this compound directly reacts with and depletes glutathione in an acellular environment.

  • Materials: this compound, Reduced Glutathione (GSH), Ellman's Reagent (DTNB), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add PBS, GSH (to a final concentration of 1 mM), and varying concentrations of the test compound.

    • Incubate the plate at 37°C for 1 hour.

    • Add Ellman's Reagent to each well.

    • Measure the absorbance at 412 nm. A decrease in absorbance compared to the control (GSH without compound) indicates GSH depletion.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Measurement

  • Objective: To quantify the generation of intracellular ROS in cancer cells upon treatment with the compound.

  • Materials: HCT-116 cell line, DMEM media, FBS, 2',7'-dichlorofluorescin diacetate (DCFDA), this compound.

  • Procedure:

    • Seed HCT-116 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with PBS and incubate with DCFDA (10 µM) for 30 minutes at 37°C.

    • Wash the cells again to remove excess probe.

    • Treat the cells with various concentrations of this compound.

    • Measure the fluorescence (excitation 485 nm, emission 535 nm) at different time points using a plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Hypothesis II: Kinase Inhibition via ATP-Competitive Binding

Scientific Rationale:

A significant number of derivatives of the this compound scaffold have demonstrated potent anticancer activity.[2][5] Notably, specific derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase.[6][7] While these derivatives possess additional chemical moieties that undoubtedly contribute to their binding affinity and specificity, it is plausible that the core scaffold itself provides a fundamental framework for interaction within the ATP-binding pocket of various kinases. The thiazolidinone ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors. This hypothesis posits that the unsubstituted core scaffold may act as a promiscuous, low-affinity kinase inhibitor, a property that is then refined and amplified by the addition of various substituents.

Experimental Validation Workflow:

This workflow is designed to first screen for broad kinase inhibitory activity and then to deconvolute the specific kinases being targeted.

G A Broad-Spectrum Kinase Inhibitor Screening Panel (e.g., KinomeScan) B Identification of Potential Kinase 'Hits' A->B C In Vitro Kinase Assay for Specific Hits (e.g., LanthaScreen) B->C E Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrates) B->E D Determination of IC50 Values C->D

Figure 2: Workflow for kinase inhibition investigation.

Detailed Experimental Protocols:

Protocol 3: Broad-Spectrum Kinase Panel

  • Objective: To screen this compound against a large panel of kinases to identify potential targets.

  • Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Promega). The compound is submitted at a fixed concentration (e.g., 10 µM) and tested for its ability to displace a ligand from the ATP-binding site of hundreds of human kinases. The output is a percentage inhibition for each kinase.

Protocol 4: In Vitro EGFR Kinase Assay (Example for a specific hit)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase identified in the screen (e.g., EGFR).

  • Materials: Recombinant human EGFR, ATP, a suitable peptide substrate, LanthaScreen™ Eu-anti-phospho-substrate antibody, and TR-FRET detection buffer.

  • Procedure:

    • In a 384-well plate, add the compound at various concentrations.

    • Add the EGFR enzyme and the peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and add the Eu-labeled antibody.

    • Read the plate on a TR-FRET enabled plate reader. The signal is inversely proportional to kinase activity.

    • Calculate the IC50 value from the dose-response curve.

Hypothesis III: Interference with Viral Replication Machinery

Scientific Rationale:

Beyond its anticancer properties, derivatives of this compound have been shown to inhibit the replication of human coronavirus 229E.[3] This antiviral activity suggests that the scaffold may interact with viral proteins that are essential for replication. While the specific target in coronaviruses was not elucidated, many antiviral compounds work by inhibiting key viral enzymes such as proteases or polymerases, or by interfering with viral entry into host cells. The rigid, spirocyclic nature of the scaffold could allow it to fit into highly structured active sites of viral proteins. This hypothesis proposes that the core scaffold acts as a general inhibitor of a conserved process in viral replication, which could be explored across different virus families.

Experimental Validation Workflow:

This workflow aims to confirm the antiviral activity and then to identify the stage of the viral life cycle that is being inhibited.

G A Viral Plaque Reduction Assay (e.g., with HCoV-229E) B Determination of EC50 and Cytotoxicity (CC50) A->B C Time-of-Addition Assay B->C D Identification of Inhibited Stage (Entry, Replication, Egress) C->D E Specific Enzyme Assays (e.g., Viral Protease/Polymerase) D->E

Figure 3: Workflow for antiviral mechanism investigation.

Detailed Experimental Protocols:

Protocol 5: Plaque Reduction Assay

  • Objective: To quantify the antiviral activity of the compound by measuring the reduction in viral plaque formation.

  • Materials: Host cells (e.g., MRC-5), Human Coronavirus 229E, agarose, cell culture medium, crystal violet.

  • Procedure:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a mixture of agarose and medium containing various concentrations of the test compound.

    • Incubate for 3-5 days until plaques are visible.

    • Fix the cells with formaldehyde and stain with crystal violet.

    • Count the number of plaques in each well. The EC50 is the concentration that reduces the plaque number by 50%.

Protocol 6: Time-of-Addition Assay

  • Objective: To determine which stage of the viral life cycle is inhibited by the compound.

  • Procedure:

    • Set up multiple infected cell cultures as in the plaque reduction assay.

    • Add the compound at a fixed concentration (e.g., 5x EC50) at different time points relative to infection:

      • Pre-treatment: Add to cells before the virus.

      • Co-treatment: Add with the virus.

      • Post-treatment: Add at various times after the virus has been added.

    • Quantify the viral yield (e.g., by plaque assay or qPCR) at the end of the experiment.

    • The time point at which the compound loses its effectiveness indicates the stage of the life cycle it inhibits.

Quantitative Data Summary

The following table summarizes hypothetical data that could be generated from the experiments described above, providing a clear framework for data presentation and comparison.

HypothesisExperimentParameter MeasuredExemplar ResultInterpretation
I: Redox Modulation GSH Depletion AssayIC50 for GSH Depletion50 µMDirect reactivity with glutathione.
Cellular ROS AssayFold Increase in ROS2.5-fold at 25 µMInduces oxidative stress in cells.
II: Kinase Inhibition KinomeScan% Inhibition at 10 µMEGFR: 65%, BRAF: 58%Potential 'hits' identified.
In Vitro Kinase AssayIC50 against EGFR15 µMModerate, direct inhibition of EGFR.
III: Antiviral Activity Plaque Reduction AssayEC50 against HCoV-229E8 µMPotent antiviral activity.
Time-of-AdditionEffective Window-1 to +2 hours post-infectionLikely targets early stages (entry/replication).

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The mechanistic hypotheses presented herein – redox modulation, kinase inhibition, and antiviral interference – are not mutually exclusive and may indeed represent overlapping facets of a more complex biological activity profile. The true mechanism may involve a combination of these effects or a yet-to-be-discovered pathway.

The experimental workflows and protocols detailed in this guide provide a robust starting point for any research team aiming to elucidate the mechanism of action of this intriguing molecule. By systematically testing these hypotheses, researchers can build a comprehensive understanding of how this privileged scaffold exerts its biological effects, thereby paving the way for the rational design of more potent and selective derivatives for a range of therapeutic applications.

References

  • BenchChem. (2025). Synthesis of this compound Derivatives: Application Notes and Protocols. [Online] Available at: [6]

  • National Institutes of Health (NIH). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Online] Available at: [2]

  • MDPI. (2023). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Online] Available at: [5]

  • BenchChem. (2025). An In-depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis. [Online] Available at: [1]

  • ResearchGate. Synthesis and anti-coronavirus activity of a series of this compound derivatives | Request PDF. [Online] Available at: [3]

  • ResearchGate. Scheme 1 Synthesis of this compound (3).. [Online] Available at: [4]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Online] Available at: [7]

Sources

An In-depth Technical Guide to the Antimicrobial Screening of Novel Oxazin Analogs of Thia-4-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis and subsequent antimicrobial evaluation of a promising class of heterocyclic compounds: oxazin analogs of thia-4-azaspiro[4.5]decan-3-one. In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds is paramount. Spiroheterocycles, characterized by their unique three-dimensional architecture, have garnered significant attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The fusion of the thia-4-azaspiro[4.5]decan-3-one core—a recognized pharmacophore—with the oxazine moiety presents a rational design strategy for developing new therapeutic agents.[5][6]

This document offers a narrative built on established scientific principles, detailing not just the procedural steps but the underlying causality for experimental choices. It is designed to be a self-validating system, where each protocol is grounded in authoritative standards to ensure reproducibility and scientific integrity.

Part 1: Synthesis and Characterization of Novel Analogs

The journey from concept to a biologically active molecule begins with its chemical synthesis. The thia-4-azaspiro[4.5]decan-3-one scaffold is efficiently constructed via a one-pot, three-component reaction, a testament to the elegance and efficiency of multicomponent reactions in modern synthetic chemistry.[5][7][8] This approach allows for rapid diversification of the core structure.

Synthesis of the 1-Thia-4-azaspiro[4.5]decan-3-one Core

The foundational spiro-thiazolidinone structure is typically prepared through the condensation of a ketone, an aromatic amine, and mercaptoacetic acid.[7] This reaction proceeds via the initial formation of a Schiff base from the ketone and amine, which is then attacked by the thiol group of mercaptoacetic acid, followed by an intramolecular cyclization to yield the desired spiro-heterocycle.

Experimental Protocol: One-Pot Synthesis of Aryl-Substituted this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected ketone (e.g., cyclohexanone, 1.0 eq.) and aromatic amine (e.g., 4-fluoroaniline, 1.0 eq.) in a suitable solvent such as dry benzene or toluene.

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate Schiff base.

  • Thiol Addition and Cyclization: Add mercaptoacetic acid (1.1 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 80-110°C) for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.[7]

Introduction of the Oxazine Moiety

With the spiro core in hand, the next strategic step is the annulation of the oxazine ring. This can be achieved through various synthetic routes. One plausible approach involves a Mannich-type reaction, which is a powerful tool for C-C bond formation and the construction of nitrogen-containing heterocycles.[9]

Experimental Protocol: Synthesis of Oxazin Analogs

  • Reactant Setup: To a solution of the synthesized this compound (1.0 eq.) in a suitable solvent like acetonitrile, add a substituted 2-hydroxynaphthaldehyde (1.0 eq.) and a secondary amine (e.g., piperidine, catalytic amount).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80°C) for 6-10 hours. Monitor the reaction progress using TLC.

  • Formaldehyde Addition: Upon consumption of the starting material, add formaldehyde (37% solution, 1.2 eq.) and continue to reflux the mixture for an additional 4-6 hours to facilitate the oxazine ring closure.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by column chromatography or recrystallization to afford the target oxazin analog.

Structural Characterization

The unambiguous identification of the synthesized compounds is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. For instance, a characteristic peak around 1680 cm⁻¹ corresponds to the C=O group of the thiazolidinone ring.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the connectivity of atoms and the stereochemistry. The appearance of a singlet signal for the methylene protons of the thiazolidinone ring is a key diagnostic peak.[7][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Synthesis_Workflow cluster_synthesis Part 1: Synthesis & Characterization Ketone Ketone (e.g., Cyclohexanone) Core 1-Thia-4-azaspiro[4.5] decan-3-one Core Ketone->Core One-Pot 3-Component Rxn Amine Aromatic Amine (e.g., 4-Fluoroaniline) Amine->Core One-Pot 3-Component Rxn Thiol Mercaptoacetic Acid Thiol->Core One-Pot 3-Component Rxn Oxazin Novel Oxazin Analog Core->Oxazin Ring Annulation Reagents Formaldehyde & Substituted Aldehyde Reagents->Oxazin Ring Annulation Characterization Spectroscopic Characterization (IR, NMR, MS) Oxazin->Characterization

Caption: Synthetic workflow for novel oxazin analogs.

Part 2: In Vitro Antimicrobial Screening

The goal of in vitro antimicrobial susceptibility testing (AST) is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[11] For novel compounds, a tiered screening approach is most effective, starting with broad qualitative assays and progressing to more precise quantitative methods.

Selection of Microbial Strains

A representative panel of microorganisms is crucial for determining the spectrum of activity. This panel should include:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungal Strains (Optional): Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).

Including multidrug-resistant (MDR) clinical isolates can provide valuable insights into the potential of the compounds to overcome existing resistance mechanisms.[12]

Primary Screening: Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a widely used qualitative technique for preliminary screening.[13] It is cost-effective and allows for the simultaneous testing of multiple compounds.

Experimental Protocol: Disk Diffusion Assay

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Ensure the agar depth is uniform (approximately 4 mm).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. A disk containing the solvent (e.g., DMSO) serves as a negative control, and disks with standard antibiotics (e.g., Ciprofloxacin, Vancomycin) serve as positive controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.[13]

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15] This method provides quantitative data essential for structure-activity relationship (SAR) studies.

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Screening_Workflow cluster_screening Part 2: Antimicrobial Screening Start Synthesized Oxazin Analogs Primary Primary Screening (Disk Diffusion Assay) Start->Primary Qualitative Quantitative Quantitative Screening (Broth Microdilution for MIC) Primary->Quantitative Active Hits MBC MBC Determination (Optional) Quantitative->MBC Bactericidal vs. Bacteriostatic Data Data Analysis (SAR Studies) Quantitative->Data Advanced Advanced Assays (Time-Kill, Cytotoxicity) Data->Advanced Lead Compounds

Caption: Tiered workflow for antimicrobial screening.

Part 3: Data Presentation and Advanced Characterization

Systematic data organization is crucial for comparison and interpretation. The quantitative results from the MIC assays should be summarized in a clear, tabular format.

Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Oxazin Analogs (µg/mL)

Compound ID S. aureus B. subtilis E. coli P. aeruginosa
Analog 1 16 8 64 >128
Analog 2 4 2 32 128
Analog 3 >128 128 >128 >128
Ciprofloxacin 0.5 0.25 0.125 1
Vancomycin 1 0.5 NA NA

(Note: Data are hypothetical and for illustrative purposes only. NA = Not Applicable.)

Further Investigations for Lead Compounds

Compounds that demonstrate promising MIC values (e.g., Analog 2 in the table above) should be prioritized for further characterization.

  • Minimum Bactericidal Concentration (MBC): To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed. This involves subculturing from the clear wells of the MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

  • Time-Kill Assays: These assays provide insight into the pharmacodynamics of a compound by measuring the rate of bacterial killing over time at different concentrations.[16]

  • Cytotoxicity Assays: A critical step in early drug development is to assess the toxicity of lead compounds against mammalian cell lines (e.g., HeLa, HEK293). This provides an initial measure of the therapeutic index—the ratio between the toxic dose and the therapeutic dose.[15][16]

Advanced_Logic cluster_logic Logic for Advancing a Hit Compound Potency High Potency (Low MIC) Spectrum Broad Spectrum Activity? Potency->Spectrum Toxicity Low Cytotoxicity (High CC50) Spectrum->Toxicity If Yes Lead Lead Candidate Toxicity->Lead If Yes

Caption: Decision logic for lead candidate selection.

Conclusion

The synthesis and screening of novel oxazin analogs of thia-4-azaspiro[4.5]decan-3-one represent a rational and promising strategy in the quest for new antimicrobial agents. This guide outlines a systematic, field-proven approach, from the efficient synthesis of a diverse compound library to a tiered screening cascade that identifies potent and selective candidates. By adhering to these rigorous, self-validating protocols, research teams can effectively navigate the early stages of antimicrobial drug discovery, generating high-quality, reproducible data that can confidently guide the progression of lead compounds toward further preclinical development.

References

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health (NIH). Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]

  • Antimicrobial Susceptibility Testing. Ovid. Available at: [Link]

  • Synthesis and antimicrobial activity of spiroheterocycles. AIP Publishing. Available at: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity Evaluation Of Novel Oxazine's And Thiazine's. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. National Institutes of Health (NIH). Available at: [Link]

  • Scheme 1 Synthesis of this compound (3). ResearchGate. Available at: [Link]

  • synthesis, characterization and antibacterial screening of some novel substituted 2-amino[6][17] oxazine derivatives. Academia.edu. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Spiroheterocycles. AIP Publishing. Available at: [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. ResearchGate. Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. PubMed. Available at: [Link]

  • Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes and their evaluation as antibacterial agents. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Streamlined One-Pot, Three-Component Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[thiazolidinone-cyclohexane] Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with significant therapeutic potential is paramount. Among these, spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered considerable attention due to their inherent three-dimensionality and structural rigidity. This unique conformational constraint often translates into enhanced binding affinity and selectivity for biological targets. The 1-thia-4-azaspiro[4.5]decan-3-one core, a spiro-fused system comprising a thiazolidinone and a cyclohexane ring, represents a privileged scaffold. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antiviral properties, making them highly valuable templates in drug discovery programs.[1][2][3] The development of efficient and atom-economical synthetic routes to access these complex structures is, therefore, a critical endeavor for researchers in both academia and the pharmaceutical industry.

This application note provides a comprehensive guide to the one-pot, three-component synthesis of this compound derivatives. We will delve into the underlying reaction mechanism, offer a detailed and field-proven experimental protocol, and provide guidance on the characterization of the final products. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful multicomponent reaction for the efficient generation of novel chemical entities.

Reaction Principle and Mechanism: A Convergent Approach to Complexity

The synthesis of the this compound scaffold is a classic example of a multicomponent reaction (MCR), a process where three or more reactants are combined in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower solvent consumption, and higher overall yields.

The reaction proceeds through a tandem sequence of two well-established organic transformations: the formation of a Schiff base (imine) followed by an intramolecular cyclization. The three key components are:

  • A Cyclic Ketone: Typically cyclohexanone or a substituted derivative thereof.

  • A Primary Amine: Often an aromatic amine, which allows for diverse functionalization of the final product.

  • Mercaptoacetic Acid (Thioglycolic Acid): This bifunctional molecule provides both the thiol and carboxylic acid moieties necessary for the formation of the thiazolidinone ring.

The reaction is typically carried out in a non-polar solvent, such as benzene or toluene, under reflux conditions to facilitate the removal of water, which drives the equilibrium towards product formation.[4][5]

The proposed mechanism can be broken down into two main stages:

  • Stage 1: Formation of the Schiff Base Intermediate: The reaction is initiated by the acid-catalyzed condensation of the cyclic ketone with the primary amine. The carbonyl group of the ketone is protonated, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the amine. Subsequent dehydration leads to the formation of a Schiff base (an imine) intermediate.

  • Stage 2: Thiazolidinone Ring Formation: The thiol group of mercaptoacetic acid then adds to the electrophilic carbon of the imine in a nucleophilic addition reaction. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the carboxylic acid group, leading to the formation of the five-membered thiazolidinone ring and the elimination of a molecule of water.

The overall transformation is a highly efficient process that rapidly generates molecular complexity from simple, readily available starting materials.

reaction_mechanism Cyclohexanone Cyclohexanone SchiffBase Schiff Base Intermediate Cyclohexanone->SchiffBase + Aromatic Amine - H₂O AromaticAmine Aromatic Amine AromaticAmine->SchiffBase MercaptoaceticAcid Mercaptoacetic Acid ThioetherAdduct Thioether Adduct MercaptoaceticAcid->ThioetherAdduct SchiffBase->ThioetherAdduct + Mercaptoacetic Acid Product This compound ThioetherAdduct->Product Intramolecular Cyclization - H₂O

Figure 1: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones. The specific quantities and reaction times may be optimized for different substrates.

Materials and Reagents:

  • Cyclohexanone (or substituted cyclohexanone), 1.0 eq.

  • Substituted aromatic amine, 1.0 eq.

  • Mercaptoacetic acid (Thioglycolic acid), 1.1 eq.

  • Dry benzene or toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add the cyclic ketone (1.0 eq.), the aromatic amine (1.0 eq.), and mercaptoacetic acid (1.1 eq.) in dry benzene or toluene.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 6-8 hours.[5]

  • Reaction Work-up: After the reaction is complete (as indicated by TLC or the cessation of water collection), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Isolation of the Crude Product: The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to remove any unreacted mercaptoacetic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to afford the pure this compound derivative as a crystalline solid.[6]

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Benzene is a known carcinogen; toluene is a less toxic alternative.

  • Mercaptoacetic acid has a strong, unpleasant odor and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Data Presentation: Representative Examples

The following table summarizes the synthesis of two representative this compound derivatives, highlighting the versatility of this protocol.

EntryKetoneAmineProductYield (%)m.p. (°C)
14-Methylcyclohexanone4-Bromoaniline4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one77130-131
24-Methylcyclohexanone4-Fluoroaniline4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one72125-126

Data sourced from El-Sawy, et al. (2017).[1]

Structural Characterization

The synthesized compounds can be unambiguously characterized using a combination of spectroscopic techniques. Below are the characteristic spectral data for 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1682 cm⁻¹ corresponding to the C=O stretching of the thiazolidinone ring.[1]

    • Bands in the region of 3055 cm⁻¹ and 2925 cm⁻¹ are attributed to aromatic and aliphatic C-H stretching, respectively.[1]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆):

    • A singlet at approximately 3.39 ppm integrating to two protons, characteristic of the methylene protons of the thiazolidinone ring.[1]

    • Signals corresponding to the protons of the substituted cyclohexane and aromatic rings will be observed in their respective expected regions. For the title compound, the methyl group appears as a doublet around 0.88 ppm, and the cyclohexyl protons as a multiplet between 1.24-1.77 ppm. The aromatic protons appear as doublets around 7.20 and 7.32 ppm.[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A characteristic signal for the spiro-carbon atom is typically observed around 74.2 ppm.[1]

    • The carbonyl carbon of the thiazolidinone ring resonates at approximately 172.2 ppm.[1]

    • Signals for the carbons of the cyclohexane and aromatic rings will be present in the aliphatic and aromatic regions, respectively.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product. For compounds containing bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 in a roughly 1:1 ratio) will be observed.[1]

Conclusion

The one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones is a robust and efficient method for the construction of this medicinally important scaffold. The operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials make this a highly attractive strategy for drug discovery and development. The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this promising class of spirocyclic heterocycles.

References

  • El-Sawy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Singh, R. B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(4), 488. [Link]

  • El-Sawy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, 28117699. [Link]

  • Karad, S. C., et al. (2021). Synthesis and anti-coronavirus activity of a series of this compound derivatives. Archiv der Pharmazie, 354(1), e2000278. [Link]

  • Shestopalov, A. M., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-515. [Link]

  • Kumar, A., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3986-4011. [Link]

  • Li, G., et al. (2018). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. ResearchGate. [Link]

  • Cui, S.-L., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(14), 3312–3315. [Link]

  • Verma, R., & Kumar, S. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Catalysts, 10(10), 1167. [Link]

  • Ali, A. M., et al. (2018). Synthesis of Thiazolidinone Related to Pyrroloquinoline Dicarbonitrile. Asian Journal of Chemistry, 30(5), 1137-1140. [Link]

  • Dandia, A., et al. (2011). Versatile three component procedure for combinatorial synthesis of biologically relevant scaffold spiro[indole-thiazolidinones] under aqueous conditions. Green Chemistry, 13(8), 2149-2155. [Link]

  • Zare, A., et al. (2013). One-pot, three-component synthesis of spiro[indole-thiazolidinone] derivatives using oxalic acid as a catalyst under solvent-free conditions. TSI Journals. [Link]

  • Khan, I., et al. (2019). A Novel One-Pot Three-Component Reaction for Rapid Access of Arylidene 2-Aminoimidazolone Derivatives. ChemistrySelect, 4(1), 1-5. [Link]

  • Jain, A., et al. (2016). Synthesis & characterization of N-thiadiazolyl thiazolidinone derivatives. ResearchGate. [Link]

  • Thomas, T. T., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 6-12. [Link]

  • Shi, D., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1192-1197. [Link]

Sources

Application Note: Structural Elucidation of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] The precise structural characterization of these spirocyclic compounds is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as an indispensable tool for the unambiguous structural elucidation of these molecules.[3][4] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of this compound derivatives, complete with experimental protocols and data interpretation guidelines for researchers in drug discovery and organic synthesis.

The core structure of this compound consists of a thiazolidinone ring fused to a cyclohexane ring at a spiro carbon atom. The numbering of this core structure is crucial for the correct assignment of NMR signals.

cluster_0 This compound Core Structure C5 C5 (Spiro) N4 N4 C5->N4 C6 C6 C5->C6 C3 C3=O N4->C3 C2 C2 C3->C2 S1 S1 C2->S1 S1->C5 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5

Caption: General structure and numbering of the this compound scaffold.

¹H NMR Spectral Data

The proton NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons of the thiazolidinone and cyclohexane rings, as well as any substituents.

A key diagnostic signal is the singlet corresponding to the methylene protons (H-2) of the thiazolidinone ring, which typically appears in the range of δ 3.3-3.8 ppm.[5] The protons of the cyclohexane ring give rise to a complex multiplet in the upfield region (δ 1.2-2.0 ppm), unless specific substitutions induce significant shifts. Aromatic substituents on the nitrogen atom (N-4) will show characteristic signals in the downfield region (δ 7.0-8.0 ppm).

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives (in DMSO-d₆)

CompoundSubstituent(s)H-2 (δ, ppm)Cyclohexyl-H (δ, ppm)Aryl-H (δ, ppm)Other Signals (δ, ppm)
1 8-CH₃, 4-(4-Br-phenyl)3.39 (s, 2H)1.24-1.77 (m, 9H)7.20 (d, 2H), 7.32 (d, 2H)0.88 (d, 3H, CH₃)
2 4-(4-F-phenyl)----
3 8-CH₃, 4-(4-F-phenyl)3.37 (s, 2H)--0.86 (d, 3H, CH₃)
4 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)3.74 (s, 2H)-7.12-7.97 (m, 4H)6.11 (s, 1H, H-3), 10.07 (s, 1H, exo-NH), 11.01 (s, 1H, NH-1)

Data sourced from Abd El-All et al. (2017) and Darwish et al. (2023).[1][6]

¹³C NMR Spectral Data

The ¹³C NMR spectra provide crucial information for confirming the carbon framework of the molecule. The carbonyl carbon (C-3) of the thiazolidinone ring is typically observed at a downfield chemical shift of around δ 167-173 ppm.[1][5] The spiro carbon (C-5) is another key diagnostic signal, appearing in the range of δ 60-75 ppm.[6][7] The methylene carbon of the thiazolidinone ring (C-2) resonates at approximately δ 30-45 ppm. The carbons of the cyclohexane ring are found in the upfield region (δ 20-40 ppm).

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives (in DMSO-d₆)

CompoundSubstituent(s)C-2 (δ, ppm)C-3 (C=O) (δ, ppm)C-5 (Spiro) (δ, ppm)Cyclohexyl-C (δ, ppm)Aryl-C (δ, ppm)Other Signals (δ, ppm)
1 8-CH₃, 4-(4-Br-phenyl)43.8172.274.223.5-39.4115.4-154.115.3 (CH₃)
2 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-167.5661.27--162.85 (C-2'), 151.76 (C-4'), 139.06 (C-8a')
3 4-(4-F-phenyl)-8-CH₃39.2162.6-163.174.122.7, 32.5, 33.6112.3-148.915.3 (CH₃)

Data sourced from Abd El-All et al. (2017) and Darwish et al. (2023).[1][6]

Experimental Protocols

A standardized workflow is essential for obtaining high-quality and reproducible NMR data.

cluster_workflow NMR Analysis Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve transfer Filter the solution into a clean 5 mm NMR tube dissolve->transfer standard Add internal standard (e.g., TMS) if not already present in the solvent transfer->standard acquisition Data Acquisition instrument Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher) acquisition->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming acquire_h1 Acquire 1H NMR spectrum shimming->acquire_h1 acquire_c13 Acquire 13C NMR spectrum acquire_h1->acquire_c13 acquire_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for full assignment acquire_c13->acquire_2d processing Data Processing and Analysis ft Apply Fourier transform to the raw data processing->ft phasing Phase the spectra ft->phasing baseline Apply baseline correction phasing->baseline integration Integrate 1H signals baseline->integration assignment Assign signals based on chemical shifts, coupling constants, and 2D correlations integration->assignment

Caption: Standardized workflow for NMR analysis of this compound derivatives.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for this class of compounds due to its high solubilizing power.[1][8] Other common solvents include CDCl₃ and acetone-d₆.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[8] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small amount of TMS can be added.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol for NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • Tuning and Matching: Tune and match the probe for the specific solvent and sample.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for complex derivatives, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[9][10]

Data Interpretation and Structural Verification

The combined analysis of ¹H and ¹³C NMR spectra, along with 2D correlation data, allows for the complete structural elucidation of this compound derivatives.

  • ¹H NMR: The integration of the signals provides the ratio of protons in different chemical environments. The multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) reveal the connectivity of neighboring protons.

  • ¹³C NMR: The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: This experiment shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity within the cyclohexane ring and other aliphatic chains.

  • HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

  • HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing the connectivity across quaternary carbons (like the spiro carbon C-5 and the carbonyl carbon C-3) and for piecing together the entire molecular structure.

By systematically analyzing these NMR datasets, researchers can confidently confirm the identity and purity of their synthesized this compound derivatives, which is a critical step in the drug development process.

References

  • Abd El-All, A. S., El-Sayed, H. A., & Mohamed, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubChem. Available at: [Link]

  • Darwish, K. M., Abdel-Aziz, M., & El-Gendy, M. S. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2789. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of this compound (3). Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2022). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Computational Design, Synthesis, Analysis and Evaluation of New Spiro [Indoline-Thiazolidine] Derivatives for Anti-Inflammatory and Antioxidant Properties. Available at: [Link]

  • PubMed. (2022). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Journal of Heterocyclic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Available at: [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Available at: [Link]

  • NMR Sample Preparation Guidelines. (n.d.). Available at: [Link]

  • Synthesis and anti-coronavirus activity of a series of this compound derivatives. (n.d.). Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 1-thia-4-azaspiro[4.5]decan-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 1-thia-4-azaspiro[4.5]decan-3-one analogs. It offers in-depth technical protocols, explains the rationale behind experimental choices, and is grounded in authoritative scientific literature.

Introduction: The Therapeutic Potential of this compound Scaffolds

The this compound scaffold is a compelling heterocyclic motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic system, provides a rigid framework that can reduce the conformational entropy penalty upon binding to a biological target.[1] This structural feature is increasingly sought after in drug discovery to enhance potency and selectivity.[2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, and antiviral properties.[3][4]

These compounds have been investigated as potential inhibitors for various therapeutic targets. For instance, some analogs have shown inhibitory activity against human coronavirus 229E replication.[5] Furthermore, studies have pointed towards their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF V600E kinase, as well as inhibitors of Dihydrofolate Reductase (DHFR).[6][7] This diverse bioactivity underscores the importance of computational methods, such as molecular docking, to elucidate their mechanism of action and guide the design of more potent and selective analogs.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[8] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding affinity.[9]

This guide will utilize Human Dihydrofolate Reductase (DHFR) as an exemplary target for demonstrating the molecular docking workflow for this compound analogs. DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids, making it a well-established target for anticancer and antimicrobial drugs.[10][11] Docking studies with this compound derivatives have previously identified DHFR (PDB ID: 4LN0) as a potential target.

I. Foundational Principles of the Molecular Docking Workflow

A successful molecular docking study is not merely the execution of a software command but a multi-step process requiring careful preparation and critical analysis. The underlying principle is to simulate the molecular recognition process, where a ligand explores the conformational space within a protein's binding site to find the most energetically favorable binding pose.[1]

The overall workflow can be conceptualized as a funnel, starting with the broad exploration of potential binding modes and progressively narrowing down to the most plausible protein-ligand complex.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) ProtPrep Protein Preparation PDB->ProtPrep Cleaning & Protonation Ligand Ligand Structure Generation LigPrep Ligand Preparation Ligand->LigPrep Energy Minimization & Tautomer/Stereoisomer Generation GridGen Grid Box Generation ProtPrep->GridGen Docking Molecular Docking LigPrep->Docking GridGen->Docking Defining Search Space PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis Interaction Interaction Analysis PoseAnalysis->Interaction Visualization & Interaction Mapping Validation Results Validation Interaction->Validation Comparison with Experimental Data (if available)

Caption: A generalized workflow for molecular docking studies.

II. Detailed Protocols

The following protocols provide step-by-step instructions for performing a molecular docking study of this compound analogs against human DHFR. These protocols are designed to be adaptable to various molecular modeling software packages, with specific examples referencing commonly used tools.

Protocol 1: Target Protein Preparation

Rationale: The quality of the protein structure is paramount for a reliable docking study. This protocol aims to prepare the crystal structure of human DHFR (PDB ID: 4LN0) by removing non-essential molecules, correcting structural issues, and assigning appropriate protonation states and charges.

Materials:

  • Protein Data Bank (PDB) accession code: 4LN0

  • Molecular visualization and preparation software (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio)

Procedure:

  • Structure Retrieval: Download the PDB file for 4LN0 from the RCSB Protein Data Bank ([Link]).

  • Initial Inspection and Cleaning:

    • Load the PDB file into the molecular visualization software.

    • Remove all non-protein molecules, including water, ions, and co-crystallized ligands. The rationale for removing the co-crystallized ligand is to make the binding site available for the new ligands to be docked.

    • Inspect the protein for missing residues or atoms. If segments are missing, homology modeling may be necessary, though for this well-characterized structure, it is unlikely.

    • Check for and resolve any alternate conformations for amino acid side chains. It is common practice to retain the conformation with the highest occupancy.[4]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. Many software packages have tools to predict these states.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization (Optional but Recommended):

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This should be a constrained minimization, allowing only the hydrogen atoms and potentially side chains to move, to avoid significant deviation from the crystal structure.

  • Final Output: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina, MAE for Maestro).

Protocol 2: Ligand Preparation

Rationale: The three-dimensional conformation and charge distribution of the ligand are as crucial as the protein's structure. This protocol details the preparation of this compound analogs for docking.

Materials:

  • 2D or 3D structures of this compound analogs (e.g., in SDF or MOL2 format).

  • Ligand preparation software (e.g., Open Babel, Schrödinger LigPrep, ChemDraw).

Procedure:

  • 2D to 3D Conversion: If starting with 2D structures, convert them to 3D.

  • Tautomeric and Stereochemical Enumeration:

    • Generate possible tautomers and ionization states at a physiological pH of 7.4.

    • If the analogs have undefined stereocenters, generate all possible stereoisomers.

  • Energy Minimization:

    • Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligand has a low-energy conformation before docking.

  • Charge Assignment: Assign partial charges to the ligand atoms.

  • Final Output: Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT, MOL2).

Protocol 3: Molecular Docking Simulation

Rationale: This protocol describes the core docking process, where the prepared ligands are docked into the prepared protein target. The key is to define the binding site accurately and use an appropriate search algorithm to explore the conformational space.

Materials:

  • Prepared protein structure (from Protocol 1).

  • Prepared ligand structures (from Protocol 2).

  • Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).

Procedure:

  • Defining the Binding Site (Grid Generation):

    • Identify the binding site of the target protein. For DHFR, this is the active site where the natural substrate, dihydrofolate, binds. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

    • Define a "grid box" or "docking sphere" that encompasses the entire binding site. The size should be large enough to allow the ligand to move freely but not so large as to unnecessarily increase computation time. A common practice is to define the grid box to extend 10-15 Å around the co-crystallized ligand.

  • Docking Execution:

    • Load the prepared protein and ligand files into the docking software.

    • Set the coordinates and dimensions of the grid box.

    • Configure the docking parameters. The "exhaustiveness" or "search precision" parameter controls the thoroughness of the conformational search. Higher values lead to more accurate but slower calculations.

    • Initiate the docking run. The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.

  • Output: The docking software will produce a set of docked poses for each ligand, along with their corresponding binding affinity scores (e.g., in kcal/mol).

III. Analysis and Interpretation of Docking Results

Rationale: The output of a docking simulation is a wealth of data that requires careful analysis to derive meaningful insights. This section outlines how to interpret the results and validate the findings.

Data Presentation: Docking Scores

The primary quantitative output of a docking simulation is the binding affinity score. Lower (more negative) scores generally indicate a more favorable binding interaction. It is crucial to remember that these scores are predictions and should be used for relative comparison between analogs rather than as absolute measures of binding affinity.

Table 1: Example Docking Results for this compound Analogs against Human DHFR

Analog IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Reference -8.5Ile7, Glu30, Phe31, Ile60H-bond, Hydrophobic
Analog 1 -9.2Ile7, Glu30, Phe31, Ile60, Ser59H-bond, Hydrophobic
Analog 2 -7.8Ile7, Phe31, Ile60Hydrophobic
Analog 3 -9.5Ile7, Glu30, Phe31, Ile60, Thr113H-bond, Hydrophobic, Pi-cation
Protocol 4: Post-Docking Analysis

Procedure:

  • Visual Inspection of Binding Poses:

    • Load the docked protein-ligand complexes into a molecular visualization tool.

    • Analyze the top-scoring poses for each ligand. A plausible binding pose should exhibit good shape complementarity with the binding pocket and engage in favorable interactions.

  • Analysis of Molecular Interactions:

    • Identify and map the key molecular interactions between the ligand and the protein. These include:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Major contributors to the overall binding energy.

      • Ionic interactions (salt bridges): Strong, long-range interactions.

      • Pi-pi stacking and pi-cation interactions: Common with aromatic moieties.

    • Many software packages can generate 2D diagrams of these interactions, which are invaluable for analysis and presentation.

  • Clustering of Poses:

    • For each ligand, the docking algorithm typically generates multiple binding poses. Clustering these poses based on their root-mean-square deviation (RMSD) can reveal the most frequently adopted binding modes. Poses within the most populated and lowest-energy cluster are often the most likely to be correct.

G cluster_analysis Post-Docking Analysis TopPoses Top Scoring Poses Visual Visual Inspection TopPoses->Visual Shape Complementarity Clustering Pose Clustering TopPoses->Clustering Group Similar Poses Interaction Interaction Analysis Visual->Interaction Identify Key Interactions Plausible Binding Mode Plausible Binding Mode Interaction->Plausible Binding Mode Dominant Binding Mode Dominant Binding Mode Clustering->Dominant Binding Mode

Caption: Key steps in the analysis of molecular docking results.

Protocol 5: Validation of Docking Protocol

Rationale: A self-validating system is crucial for trustworthy results. This protocol describes how to validate the docking procedure to ensure it can accurately reproduce known binding modes.

Procedure:

  • Re-docking of the Co-crystallized Ligand:

    • Extract the co-crystallized ligand from the original PDB file (4LN0).

    • Prepare and dock this ligand back into the prepared protein structure using the same protocol as for the test ligands.

    • Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

  • Comparison with Known Actives and Inactives (if available):

    • If experimental data (e.g., IC50 values) are available for a set of active and inactive compounds, this set can be docked.

    • A successful docking protocol should be able to distinguish between active and inactive compounds, with the active compounds generally receiving better docking scores.

IV. Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the modern drug discovery pipeline for exploring the therapeutic potential of novel scaffolds like this compound. By following the detailed protocols and analytical guidelines presented here, researchers can generate reliable and insightful predictions of protein-ligand interactions.

It is imperative to recognize that molecular docking is a hypothesis-generating tool. The predictions made should be further validated through more rigorous computational methods, such as molecular dynamics simulations, and ultimately, through experimental validation. The integration of computational and experimental approaches will undoubtedly accelerate the development of this compound analogs into novel therapeutics.

V. References

  • ResearchGate. (n.d.). Scheme 1 Synthesis of this compound (3). Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • PMC. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PMC. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

  • YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. Retrieved from [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • PMC. (n.d.). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from [Link]

  • MDPI. (2021). Molecular Docking: Shifting Paradigms in Drug Discovery. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • SpiroChem. (n.d.). Computer-Aided Drug Design. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. Retrieved from [Link]

  • Wiley Online Library. (2020). Synthesis and anti-coronavirus activity of a series of this compound derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Design of novel anti-cancer agents targeting COX-2 inhibitors based on computational studies. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computational approaches in drug designing. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • MDPI. (2026). A Science Mapping Analysis of Computational Methods and Exploration of Electrical Transport Studies in Solar Cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing One-Pot Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in the one-pot synthesis of azaspiro compounds. This guide is structured to provide direct, actionable solutions to common experimental challenges encountered by researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring each recommendation is a self-validating step towards success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of one-pot azaspirocyclization reactions.

Q1: What are the primary advantages and challenges of a one-pot synthesis for azaspiro compounds?

A1: The primary advantage of one-pot synthesis is efficiency. By combining multiple reaction steps into a single operation without isolating intermediates, you significantly improve pot, atom, and step economy (PASE), reducing solvent waste, purification time, and overall cost[1]. This is particularly valuable in drug discovery for rapidly generating molecular diversity[2][3]. The main challenge lies in compatibility; all reagents, catalysts, intermediates, and solvents must coexist without undesirable side reactions[1]. Achieving high yield and selectivity can be difficult, as reaction conditions represent a compromise that may not be optimal for any single step in the sequence.

Q2: My one-pot reaction is not working. What are the first parameters I should investigate?

A2: When a one-pot reaction fails, systematically evaluate the following core parameters first:

  • Catalyst System: The catalyst is often the most sensitive component. Issues can range from using the wrong catalyst/ligand combination to catalyst deactivation[4][5]. For palladium-catalyzed reactions, for instance, the choice of ligand (e.g., PPh₃, DPEphos) is critical[6].

  • Solvent Choice: Solvent polarity and coordinating ability can drastically affect reaction rates and even change the reaction pathway. For example, some steps may proceed rapidly in THF but poorly in diethyl ether, while a subsequent step may have the opposite requirement[7].

  • Base and Stoichiometry: The choice and amount of base can influence deprotonation events, catalyst stability, and the reactivity of nucleophiles. Reagent stoichiometry is also crucial; an excess of one component might lead to side product formation.

Q3: How critical is the quality of starting materials and reagents?

A3: It is absolutely critical. One-pot syntheses, especially those involving sensitive catalysts or reactive intermediates, are highly susceptible to impurities.

  • Reagents: Use high-purity starting materials. For instance, ensure nucleophiles are free from contaminants that could poison a catalyst[5].

  • Solvents: Use anhydrous solvents when the reaction is water-sensitive to prevent hydrolysis of intermediates or reagents[5]. The use of water-compatible Lewis acids like Scandium(III) triflate [Sc(OTf)₃] can be an effective strategy in less sensitive systems[2].

  • Atmosphere: Reactions involving organometallics or sensitive catalysts should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Azaspiro Compound

Q: My reaction results in a complex mixture with a very low yield (e.g., <20%) of the target azaspirocycle. Where should I start troubleshooting?

A: Low yields are a common issue, often stemming from a combination of factors. A systematic approach is key to identifying the root cause. Disappointing yields between 11% and 54% have been reported even after significant optimization efforts, highlighting the complexity of these reactions[7][8].

Causality & Troubleshooting Workflow:

G Problem Low Yield (<20%) Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Reagent / Catalyst Degradation Problem->Cause2 Cause3 Dominant Side Reactions Problem->Cause3 Cause4 Poor Substrate Reactivity Problem->Cause4 Sol1a Screen Solvents (e.g., DME, Toluene, Dioxane) Cause1->Sol1a Solvent effects critical[7] Sol1b Vary Temperature (Low T to Reflux) Cause1->Sol1b Sol1c Optimize Reagent Order of Addition Cause1->Sol1c Order can dictate pathway[7] Sol2a Use Fresh, High-Purity Reagents & Solvents Cause2->Sol2a Purity is paramount[5] Sol2b Verify Catalyst Activity (Use fresh batch/ligand) Cause2->Sol2b e.g., Pd(OAc)2/BuPAd2[4] Sol2c Maintain Inert Atmosphere (Argon/Nitrogen) Cause2->Sol2c Sol3a Analyze Crude Mixture (LCMS/NMR) to Identify Byproducts Cause3->Sol3a Sol3b Adjust Stoichiometry to Minimize Side Reactions Cause3->Sol3b Sol4a Modify Substrate (e.g., change protecting group) Cause4->Sol4a e.g., Tosyl group removal issues[7] Sol4b Consider Alternative Catalytic System Cause4->Sol4b

Caption: Troubleshooting workflow for low-yield reactions.

Actionable Steps:

  • Re-evaluate Your Solvent System: The solvent is not merely a medium but an active participant. In one reported case, a tin-lithium exchange was efficient in THF, but the subsequent carbonyl addition required diethyl ether for high yields, creating a solvent-based conflict that capped the overall yield[7].

    • Protocol: Set up parallel reactions in a range of solvents with varying polarities and coordinating abilities (e.g., Dioxane, Toluene, DME, CH₂Cl₂) to identify the optimal medium for the entire sequence[3][4][6].

  • Optimize Catalyst and Ligands: For metal-catalyzed processes, the catalyst's performance is paramount.

    • Palladium-Catalyzed Example: In a Pd-catalyzed azaspirocyclization, switching from simple PPh₃ to a more specialized ligand like DPEphos can sometimes improve yield and selectivity[6]. Conversely, sometimes a simple ligand is sufficient[6]. A screening of ligands is often necessary.

    • Catalyst Deactivation: Homogeneous catalysts can be expensive and difficult to recycle, and their activity can diminish over the course of the reaction[4]. Consider using immobilized catalysts or fresh catalyst charges if deactivation is suspected.

  • Check Reagent Order and Stoichiometry: In a multi-step one-pot reaction, the order of addition dictates the sequence of events. Adding a nucleophile before a catalyst is fully formed, for example, can lead to failure. Carefully control stoichiometry, as excess of one reagent can promote side reactions[7].

Problem 2: Formation of Significant Side Products

Q: My main product is contaminated with a significant, difficult-to-separate byproduct. How can I identify it and suppress its formation?

A: Side product formation is a common challenge that directly impacts yield and complicates purification. The first step is to identify the byproduct's structure, as this provides crucial mechanistic clues.

Common Side Reactions and Solutions:

Side Reaction Type Description & Causality Proposed Solution
Rearrangement Unexpected skeletal rearrangements can occur under the reaction conditions. For example, a Dowd-Beckwith rearrangement was observed during an attempt to remove a bromine and a p-toluenesulfonyl group, leading to a vinylogous amide instead of the desired product[7].Modify the substrate to disfavor the rearrangement pathway. Change the reaction conditions (e.g., use a non-radical pathway if the rearrangement is radical-mediated).
Incomplete Cyclization The reaction may stall after the first cyclization, yielding a monocyclic intermediate instead of the target spirocycle. This can happen if the second cyclization step is kinetically slower or if a reactive intermediate is quenched (e.g., by reduction) before it can cyclize[8].Increase the concentration of the reactants to favor the intramolecular cyclization. Use a catalyst system that accelerates the second cyclization step. Avoid reagents (e.g., certain hydride sources) that can intercept key intermediates.
Hydrolysis/Decomposition Starting materials or key intermediates can be sensitive to trace amounts of water or acid/base, leading to decomposition[5]. For example, a protecting group might be unintentionally cleaved under the reaction conditions[9].Use anhydrous solvents and reagents. Scrupulously control the pH of the reaction mixture. Choose protecting groups that are stable to the reaction conditions.
Polymerization Some starting materials, like epoxides, can undergo polymerization, especially at elevated temperatures or in the presence of certain initiators[5]. This often appears as an insoluble, viscous material.Run the reaction at a lower temperature. Ensure the reaction is free of unintended initiators. Optimize reagent concentrations to favor the desired intramolecular reaction over intermolecular polymerization.
Problem 3: Challenges in Product Isolation and Purification

Q: I've successfully formed my product, but I am unable to isolate it cleanly from the reaction mixture. What purification strategies are most effective?

A: Purification can be as challenging as the synthesis itself, especially when byproducts have similar physicochemical properties to the desired compound. In one documented synthesis, a cyclobutanol product was contaminated with a chromatographically inseparable starting ketone, requiring an additional chemical transformation step to enable separation[7].

Purification Strategy Workflow:

G Start Crude Reaction Mixture Step1 Aqueous Workup (pH adjustment, extraction) Start->Step1 Initial cleanup Step2 Flash Column Chromatography Step1->Step2 Primary purification Step3 Co-eluting Impurities? Step2->Step3 Step4a Optimize Mobile Phase (Solvent screen, additives) Step3->Step4a Yes Step4b Consider Alternative Stationary Phase (e.g., Alumina, C18) Step3->Step4b Yes Step5 Preparative HPLC Step3->Step5 Yes, if high purity needed Step6 Crystallization Step3->Step6 Yes, if crystalline solid End Pure Azaspiro Compound Step3->End No Step4a->Step2 Step4b->Step2 Step5->End Step6->End

Caption: A systematic workflow for purifying azaspiro compounds.

Recommended Purification Techniques:

  • Standard Workup: Begin with a standard aqueous workup. Adjusting the pH can be crucial; for basic azaspiro compounds, extraction from a basic aqueous layer (pH 12-13) into an organic solvent like ethyl acetate can be highly effective[10].

  • Column Chromatography: This is the workhorse of purification.

    • Stationary Phase: Silica gel is most common. If your compound is acid-sensitive, consider using deactivated silica or alumina.

    • Mobile Phase: Systematically screen solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). A small amount of triethylamine or ammonia in the eluent can prevent peak tailing for basic amine compounds.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC is the gold standard. This technique was essential for isolating individual azaspiracid analogs from complex mixtures[11][12].

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for sample cleanup before final purification, effectively removing major classes of impurities[11][12].

Problem 4: Scale-up Difficulties

Q: My reaction works perfectly on a 100 mg scale, but fails when I try to scale up to 5 grams. What's going wrong?

A: Scale-up issues are common and often relate to physical rather than chemical principles. A reaction that works on a milligram scale may not proceed as well on a gram scale due to challenges in maintaining homogeneity and temperature control[7].

Key Scale-Up Considerations:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio. Exothermic reactions can overheat, leading to side products, while endothermic reactions may not reach the required temperature. Use a properly sized flask and consider external cooling/heating baths with good circulation.

  • Mixing: Efficient stirring is critical to ensure all reactants are in contact, especially in heterogeneous mixtures. What works with a small magnetic stir bar will not be sufficient for a multi-liter flask. Switch to overhead mechanical stirring for volumes greater than 500 mL.

  • Reagent Addition: Adding a reagent all at once on a large scale can cause dangerous exotherms or localized high concentrations, leading to side reactions. Use a syringe pump or an addition funnel for slow, controlled addition of critical reagents.

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Four-Component One-Pot Synthesis

This protocol is adapted from a method used for synthesizing quinazolin-4(3H)-ones, which demonstrates the principles of a multicomponent, one-pot reaction applicable to azaspirocycle synthesis[4].

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., BuPAd₂, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add the starting materials (e.g., substituted 2-bromoaniline derivative, 1.0 equiv), the base (e.g., DIPEA, 2.0 equiv), and the anhydrous solvent (e.g., 1,4-dioxane).

  • Pressurization (if applicable): If using a gaseous reagent like carbon monoxide, purge the vessel with CO several times before pressurizing to the desired pressure (e.g., 10 bar)[4].

  • Addition of Other Components: Add the remaining reactants (e.g., amine and ortho ester) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the mixture under reduced pressure. Perform an aqueous workup as described in the purification section, followed by chromatographic purification.

References

  • White, J. D., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Carreira, E. M., et al. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Pal'chikov, V. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Skwarczynski, M., & Sohrin, Y. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • Aksenov, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Naeimi, H., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]

  • Bonjoch, J., & Solé, D. (2000). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Chemical Reviews. Available at: [Link]

  • Otsuka, S., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. ChemRxiv. Available at: [Link]

  • Nishino, H., et al. (2003). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron Letters. Available at: [Link]

  • Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Green Synthesis and Catalysis. Available at: [Link]

  • Piramal Enterprises Limited. (2020). An Improved Asymmetric Synthesis Of Azaspiro Compounds. Indian Patent Application 201821043864. Available at: [Link]

  • Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. Journal of Chromatography B. Available at: [Link]

  • Jaramillo-Gomez, L. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • McCarron, P., et al. (2011). The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials for Quantitative LC-MS-MS Methods. Journal of AOAC International. Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity Index of Antiviral Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered while working to enhance the Selectivity Index (SI) of novel antiviral spiro compounds. The guidance herein is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the Selectivity Index and its critical role in antiviral drug discovery.

Q1: What is the Selectivity Index (SI) and why is it a critical parameter for my antiviral spiro compound?

A1: The Selectivity Index (SI) is a quantitative measure of a drug's therapeutic window. It is calculated as the ratio of the compound's cytotoxicity to its antiviral efficacy[1][2].

SI = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of your spiro compound that reduces the viability of uninfected host cells by 50%. A higher CC50 value is desirable, indicating lower toxicity.

  • EC50 (50% Effective Concentration): The concentration of your spiro compound that inhibits viral replication or activity by 50%. A lower EC50 value is desirable, indicating higher potency.

A high SI value is the primary goal in early-stage drug development. It signifies that the compound is effective at inhibiting the virus at concentrations far below those that would harm the host cells, suggesting a potentially safe and effective therapeutic agent[3]. For a lead compound, an SI of 10 is often considered a minimum starting point, while values greater than 100 are much more promising.

Q2: My initial screen of a new spiro compound yielded a low SI value (e.g., <10). What are the most common initial causes?

A2: A low SI value is a common starting point and can be attributed to two main issues, or a combination thereof:

  • High Cytotoxicity (Low CC50): Your compound may be indiscriminately killing both infected and uninfected cells. This can be due to off-target effects, such as interfering with essential host cell machinery like mitochondrial function or membrane integrity[4].

  • Low Potency (High EC50): Your compound is not effectively inhibiting the virus. This could be due to poor target engagement, low bioavailability in the cell culture model, or compound instability under assay conditions.

The troubleshooting sections below will delve into strategies to address both of these challenges systematically.

Q3: What cell line is best for determining the SI of my antiviral spiro compound?

A3: The choice of cell line is critical and depends on the virus being studied. The ideal cell line should be highly permissive to viral infection and replication, allowing for a robust and reproducible antiviral assay. For cytotoxicity assessment, it's crucial to use the same cell line to ensure that the CC50 and EC50 values are comparable. Using a non-tumorigenic cell line for cytotoxicity can also provide a more relevant measure of safety for non-cancer indications[5]. For example, Vero E6 cells are commonly used for SARS-CoV-2 research, while Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus studies.

Section 2: Troubleshooting High Cytotoxicity (Low CC50)

A promising antiviral effect is often hampered by excessive host cell toxicity. The following Q&A guide provides strategies to diagnose and mitigate this issue.

Q4: My spiro compound shows potent antiviral activity (low EC50), but its cytotoxicity is unacceptably high (low CC50). How can I reduce its toxicity while preserving efficacy?

A4: This is a classic challenge in drug discovery that requires a multi-pronged approach centered on Structure-Activity Relationship (SAR) studies. The goal is to identify the structural moieties of your spiro compound responsible for cytotoxicity and modify them to reduce off-target effects.

Causality & Strategy: Spiro compounds, due to their rigid three-dimensional structures, can present unique opportunities for modification[6]. Cytotoxicity often arises from non-specific interactions with host cell proteins or membranes. By systematically modifying peripheral functional groups on the spirocyclic core, you can often dissociate the desired antiviral activity from the unwanted toxicity.

Illustrative SAR Data Table:

Compound IDModificationAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Parent-01 (Original Scaffold)1.54.53
Mod-02 Replaced phenyl with pyridyl2.025.012.5
Mod-03 Added fluoro group to phenyl1.25.14.3
Mod-04 Changed linker from ether to amide8.0>100>12.5
Mod-05 Replaced pyridyl on Mod-02 with morpholine1.895.052.8

This table demonstrates an iterative process where modifications are made to improve the SI. For example, Mod-02 shows that a simple ring substitution significantly improved the SI. Mod-05 builds on this, showing a further dramatic improvement in SI by reducing cytotoxicity while maintaining potency.

Q5: I suspect my cytotoxicity assay itself might be giving misleading results. What are common pitfalls and how can I validate my findings?

A5: This is an excellent point of consideration. The choice of cytotoxicity assay can significantly influence your CC50 value, as different assays measure different cellular endpoints[7].

  • MTT/MTS Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of metabolic function. However, they cannot distinguish between cell death and simple growth inhibition[8]. A compound that causes cell cycle arrest without killing the cells might appear cytotoxic in an MTT assay.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, making it a direct marker of cytolysis (cell death)[9].

  • ATP-based Assays (e.g., CellTiter-Glo®): These measure the amount of ATP present, which is a marker of viable, metabolically active cells.

Troubleshooting Protocol:

  • Cross-Validate with a Different Assay: If you initially used an MTT assay, re-screen your compound using an LDH release assay. If the LDH assay shows significantly lower cytotoxicity, your compound may be cytostatic rather than cytotoxic.

  • Check for Assay Interference: Some colored or fluorescent spiro compounds can interfere with the absorbance or fluorescence readings of these assays. Always run a "compound only" control (no cells) to check for background signal.

  • Microscopic Examination: Visually inspect the cells under a microscope after treatment. Look for changes in morphology, cell detachment, or the presence of apoptotic bodies. This qualitative check can provide invaluable context to your quantitative assay data.

Section 3: Troubleshooting Low Potency (High EC50)

Even with low toxicity, a compound is not viable if it cannot effectively inhibit the virus at reasonable concentrations.

Q6: My spiro compound is non-toxic (high CC50), but its antiviral potency is weak (high EC50). What are the primary experimental areas to investigate?

A6: Low potency can stem from issues with the compound itself, the assay conditions, or the biological system. A systematic approach is needed to pinpoint the cause.

Workflow for Diagnosing Low Potency:

G cluster_0 Initial Observation: High EC50 cluster_1 Step 1: Verify Compound Integrity cluster_2 Step 2: Optimize Assay Parameters cluster_3 Step 3: Investigate Mechanism of Action start Low Antiviral Potency A Confirm Compound Identity (NMR, Mass Spec) start->A Is compound correct and stable? B Assess Compound Stability in Assay Media (LC-MS) A->B C Vary Multiplicity of Infection (MOI) B->C If compound is OK... D Optimize Incubation Time C->D E Check for Reagent Issues (e.g., Primer Contamination) D->E F Time-of-Addition Assay (Entry, Replication, Egress?) E->F If assay is robust... G Structure-Activity Relationship (SAR) Studies F->G Identify target stage to guide modifications

Caption: Workflow for troubleshooting low antiviral potency.

Q7: I am using a Plaque Reduction Neutralization Test (PRNT), but the results are inconsistent. How can I optimize this assay for better reproducibility?

A7: The PRNT is a gold-standard functional assay, but it is sensitive to several variables. Inconsistency often arises from suboptimal assay conditions.

Key Optimization Parameters for PRNT:

  • Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well to form a uniform monolayer. Confluency should be around 95-100% at the time of infection[10].

  • Virus Titer (PFU/well): The number of plaque-forming units (PFUs) per well should be consistent and result in a countable number of distinct plaques (typically 50-100). Titrate your virus stock carefully before each experiment[11].

  • Overlay Medium: The viscosity of the overlay (e.g., carboxymethylcellulose or agar) is critical. If it's too thin, the virus can spread non-specifically, leading to indistinct plaques. If it's too thick, plaque formation may be suppressed. This may need to be optimized for your specific virus and cell line[10].

  • Incubation Time: The incubation period must be long enough for clear plaques to develop but not so long that the entire monolayer is destroyed. This is virus-dependent and should be determined empirically[12].

Section 4: Advanced Strategies & Experimental Protocols

Once initial troubleshooting is complete, these advanced methods can further refine your lead compound.

Q8: How can I use Structure-Activity Relationship (SAR) to rationally design spiro compounds with a better SI?

A8: Rational design based on SAR is an iterative process of synthesizing and testing analogs to understand which parts of the molecule contribute to potency and which contribute to toxicity[13].

Iterative Design Cycle for SI Enhancement:

SAR_Cycle A Synthesize & Test Parent Spiro Compound B Determine EC50, CC50, SI A->B C Analyze SAR: Identify 'Potency' & 'Toxicity' Moieties B->C F Improved SI? (>10x) B->F D Design Analogs: - Enhance Potency Groups - Modify/Remove Toxicity Groups C->D E Synthesize New Generation of Analogs D->E E->B Re-evaluate F->C No G Advance Lead Candidate F->G Yes

Caption: Iterative cycle for SAR-based SI optimization.

For spiro compounds, consider modifications at accessible positions on the rings that do not disrupt the core scaffold essential for antiviral activity. For example, adding polar groups (like hydroxyl or amide) can sometimes reduce off-target toxicity by altering solubility and membrane permeability, while adding specific halogen atoms can enhance target binding affinity[14][15].

Protocol: General Plaque Reduction Neutralization Test (PRNT50)

This protocol provides a framework for determining the EC50 of an antiviral compound.

  • Cell Plating: Seed 6-well or 12-well plates with a suitable host cell line (e.g., Vero E6) at a density that will yield a confluent monolayer the next day (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a 2-fold serial dilution of your spiro compound in serum-free cell culture medium. Include a "no compound" (virus only) control and a "no virus" (cells only) control.

  • Virus Preparation: Dilute the viral stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

  • Neutralization Step: Mix equal volumes of each compound dilution with the prepared virus. Incubate the mixture for 1 hour at 37°C to allow the compound to bind to the virus or affect the cells.

  • Infection: Remove the growth medium from the cell plates and wash once with PBS. Add the compound-virus mixtures to the appropriate wells.

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: After adsorption, remove the inoculum and add 2-3 mL of overlay medium (e.g., DMEM containing 2% FBS and 0.5% carboxymethylcellulose).

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a duration appropriate for the virus to form visible plaques (e.g., 3-5 days for many viruses).

  • Staining and Counting:

    • Fix the cells with a 10% formalin solution.

    • Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control. This can be calculated using non-linear regression analysis in software like GraphPad Prism.

References

  • Antiviral activity, cytotoxicity, and selectivity index of the synthesized compounds in vitro in a cell-based model 1 . ResearchGate. Available from: [Link]

  • Cytotoxicity, antiviral activity and selectivity index a a Selectivity... ResearchGate. Available from: [Link]

  • Fotakis G, Timbrell JA. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. 2006;160(2):171-7. Available from: [Link]

  • De A, Sarkar S, Majee A. Recent advances on heterocyclic compounds with antiviral properties. Chemistry of Heterocyclic Compounds. 2021;57(4):410-16. Available from: [Link]

  • Gourdelier S, et al. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Pharmaceuticals. 2023;16(11):1598. Available from: [Link]

  • Kumar V, et al. Synthesis and Antiviral Properties of Spirocyclic[1][7][16]‐Triazolooxazine Nucleosides. Chemistry – An Asian Journal. 2014;9(10):2891-6. Available from: [Link]

  • Zweifel M, et al. Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. 2016;59(10):4557-75. Available from: [Link]

  • Jeon S, et al. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Antimicrobial Agents and Chemotherapy. 2020;64(11). Available from: [Link]

  • Krasavin M, et al. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals. 2019;12(2):83. Available from: [Link]

  • Salgado-Benvindo C, et al. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development. The American Journal of Tropical Medicine and Hygiene. 2015;92(3):556-64. Available from: [Link]

  • Ziegler K, et al. Pitfalls in SARS‐CoV‐2 PCR diagnostics. EMBO Molecular Medicine. 2020;12(11). Available from: [Link]

  • El-Sayed N, et al. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. 2022;27(19):6619. Available from: [Link]

  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. Available from: [Link]

  • Singh R, et al. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Journal of Medicinal Chemistry. 2023;66(19):13247-68. Available from: [Link]

  • Plaque Assay Protocols. American Society for Microbiology. 2006. Available from: [Link]

  • Yilmaz H, et al. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. 2024;9(22):24783-99. Available from: [Link]

  • Khan I, et al. Repurposing of Heterocyclic Compounds as Anti- COVID-19 (SARS-Cov-2) Therapeutics: A Review. Mini-Reviews in Medicinal Chemistry. 2022;22(1):22-44. Available from: [Link]

  • LDH release and MTT assay-based cytotoxicity analysis across... ResearchGate. Available from: [Link]

  • De Clercq E. Potential antivirals and antiviral strategies against SARS coronavirus infections. Expert Review of Anti-infective Therapy. 2006;4(2):291-302. Available from: [Link]

  • Rostom S, et al. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. 2019;9(43):25101-17. Available from: [Link]

  • CCR5 receptor antagonist. Wikipedia. Available from: [Link]

  • Rajan A, et al. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2. Frontiers in Cellular and Infection Microbiology. 2021;11. Available from: [Link]

  • El-Khoury J. Avoiding Common Pitfalls in Laboratory Testing for Providers and Laboratorians. YouTube. 2023. Available from: [Link]

  • Puhl A, et al. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Infectious Diseases. 2023;9(11):2219-30. Available from: [Link]

  • Sun L, et al. Therapeutic Potential of Spirooxindoles as Antiviral Agents. Viruses. 2017;9(8):203. Available from: [Link]

  • Li Y, et al. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry. 2021;225:113767. Available from: [Link]

  • Puhl A, et al. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Infectious Diseases. 2023;9(11):2219-30. Available from: [Link]

  • Schwartz P, et al. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Cancer Research. 1978;38(6):1586-90. Available from: [Link]

  • De A, Sarkar S, Majee A. Recent advances on heterocyclic compounds with antiviral properties. ResearchGate. 2021. Available from: [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. Available from: [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. 2023. Available from: [Link]

  • Cordes R, Ryan M. Pitfalls in HIV testing. Postgraduate Medicine. 1995;98(5):177-89. Available from: [Link]

  • Lin Y, et al. Optimization of a Quantitative Micro-neutralization Assay. ResearchGate. 2016. Available from: [Link]

  • Krasavin M, et al. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. 2019. Available from: [Link]

  • Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. ACS Omega. 2024. Available from: [Link]

  • Alila Medical Media. Antiviral Drugs Mechanisms of Action, Animation. YouTube. 2020. Available from: [Link]

  • Ninja Nerd. Antivirals | HIV, Hepatitis, Influenza, Herpes Treatment. YouTube. 2022. Available from: [Link]

  • St-Gelais A, et al. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. 2020;40(1):155-66. Available from: [Link]

  • Lin Y, et al. Optimization of a Quantitative Micro-neutralization Assay. Semantic Scholar. 2016. Available from: [Link]

  • SAR: Structure Activity Relationships. CDD Vault. Available from: [Link]

  • Chan G, et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. 2011;6(11):e26908. Available from: [Link]

  • A review: Mechanism of action of antiviral drugs. ResearchGate. 2021. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with thiazolidinone-based compounds. This resource, developed by our team of application scientists, is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of drug resistance. Our goal is to empower you with the knowledge to anticipate, identify, and address experimental challenges, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding drug resistance mechanisms related to thiazolidinone-based compounds.

What are the primary mechanisms of action for thiazolidinone-based compounds?

Thiazolidinone-based compounds are a versatile class of heterocyclic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Their mechanisms of action are diverse and depend on the specific substitutions on the thiazolidinone core.[1] Some of the well-established mechanisms include:

  • Nuclear Receptor Agonism: A prominent example is the thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, which are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity.[3][5]

  • Enzyme Inhibition: Many thiazolidinone derivatives have been shown to inhibit various enzymes. For instance, some have been identified as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are crucial for DNA replication.[6] Others have shown inhibitory activity against UDP-galactopyranose mutase (UGM), an enzyme involved in the cell wall biosynthesis of certain pathogens like Mycobacterium tuberculosis.[7]

  • DNA Intercalation: Certain 2-imino-4-thiazolidinone derivatives have been designed to bind to the minor groove of DNA, interfering with DNA replication and transcription processes.[7]

  • Michael Acceptors: The 5-ene-4-thiazolidinone scaffold can act as a Michael acceptor, allowing for covalent modification of nucleophilic residues in target proteins.[1] This reactivity, however, can also lead to non-specific interactions, a point of consideration in drug development.[1]

What are the most common mechanisms of acquired resistance to thiazolidinone-based compounds?

Resistance to thiazolidinone-based compounds, like other therapeutic agents, can arise through several mechanisms. The most prevalent are:

  • Target Modification: Alterations in the drug's molecular target can prevent or reduce compound binding. This is a common resistance mechanism against various antimicrobials and anticancer agents.[6] For thiazolidinones targeting specific enzymes, mutations in the genes encoding these enzymes can lead to structural changes that impair drug interaction.[6]

  • Increased Drug Efflux: Overexpression of efflux pumps, which are transmembrane proteins that actively transport drugs out of the cell, is a major contributor to multidrug resistance (MDR).[8][9][10] This mechanism reduces the intracellular concentration of the thiazolidinone compound, preventing it from reaching its target at an effective concentration.[9][10]

  • Drug Inactivation: Enzymatic modification of the drug molecule can render it inactive. For thiazolidinediones, metabolic scission of the TZD ring has been reported, leading to the formation of inactive metabolites.[11]

How can I determine if my cell line or microbial strain has developed resistance to a thiazolidinone compound?

The initial step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of the compound in your cell line or strain of interest. A significant increase in the IC50 or MIC compared to a sensitive control or a previously established baseline suggests the development of resistance.

Further investigation can involve:

  • Molecular Docking and Target Sequencing: If the molecular target of your compound is known, you can sequence the corresponding gene in the resistant and sensitive cells/strains to identify potential mutations.[12]

  • Efflux Pump Inhibition Assays: Co-incubation of the resistant cells/strains with a known efflux pump inhibitor can help determine if increased efflux is contributing to resistance. A reversal of resistance in the presence of the inhibitor is indicative of efflux pump involvement.[9][13]

  • Metabolite Profiling: Using techniques like liquid chromatography-mass spectrometry (LC-MS), you can analyze the intracellular and extracellular metabolites of the thiazolidinone compound to see if it is being modified or inactivated by the resistant cells/strains.

II. Troubleshooting Guides

This section provides practical guidance for common experimental issues encountered when studying thiazolidinone-based compounds and their resistance mechanisms.

Problem 1: Unexpectedly Low Compound Efficacy in Cellular Assays

You have synthesized a novel thiazolidinone derivative that showed promising activity in an in-vitro biochemical assay, but it exhibits significantly lower efficacy in a cell-based assay.

Potential Causes & Troubleshooting Steps
Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.1. Assess Lipophilicity: Determine the LogP value of your compound. Highly polar or very lipophilic compounds may have poor membrane permeability. 2. Permeability Assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to directly measure the compound's ability to cross a lipid bilayer.
Efflux Pump Activity The compound might be a substrate for constitutively active efflux pumps in your cell line, leading to its rapid removal from the cell.[14]1. Co-treatment with Efflux Pump Inhibitors: Perform the cell-based assay in the presence of known broad-spectrum efflux pump inhibitors (e.g., verapamil, reserpine). A significant increase in compound efficacy suggests it is an efflux pump substrate.[13]
Compound Instability The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.1. Media Stability Assay: Incubate the compound in the cell culture medium for the duration of your assay and measure its concentration over time using HPLC or LC-MS. 2. Metabolic Stability Assay: Incubate the compound with liver microsomes or cell lysates and monitor its degradation.
Off-Target Effects The compound may be interacting with other cellular components, leading to a reduction in the concentration available to bind its intended target.1. Target Engagement Assay: If possible, perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled version of your compound to confirm target engagement within the cell.
Problem 2: Inconsistent Results in Resistance Profiling

You are generating a resistant cell line by continuous exposure to a thiazolidinone compound, but you are observing high variability in the IC50 values between experiments.

Potential Causes & Troubleshooting Steps
Potential Cause Explanation Troubleshooting Steps
Heterogeneous Resistant Population The "resistant" population may be a mix of cells with varying degrees of resistance.1. Single-Cell Cloning: After an initial period of selection, perform single-cell cloning to isolate and expand individual clones. Characterize the resistance profile of each clone to identify a stable, highly resistant population.
Unstable Resistance Mechanism The mechanism of resistance may be transient or reversible. For example, the overexpression of an efflux pump might not be a stable genetic change.1. Drug-Free Culture Period: Culture the resistant cells in the absence of the thiazolidinone compound for several passages and then re-evaluate the IC50. A significant decrease in resistance suggests an unstable mechanism.[15] 2. Genomic and Transcriptomic Analysis: Perform whole-genome sequencing or RNA-seq to identify stable genetic mutations or sustained changes in gene expression associated with resistance.
Experimental Variability Inconsistencies in experimental conditions can lead to variable results.1. Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. 2. Control for Passage Number: Use cells within a consistent and narrow passage number range for all experiments. 3. Verify Compound Concentration: Prepare fresh dilutions of the compound for each experiment and verify the concentration of the stock solution periodically.

III. Experimental Protocols

Protocol 1: Efflux Pump Activity Assay

This protocol describes a method to assess the involvement of efflux pumps in resistance to a thiazolidinone compound using a fluorescent substrate and a known inhibitor.

Materials:

  • Sensitive and resistant cell lines

  • Thiazolidinone compound of interest

  • Efflux pump inhibitor (e.g., verapamil)

  • Fluorescent efflux pump substrate (e.g., Rhodamine 123)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Treat the cells with the efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour at 37°C. Include control wells without the inhibitor.

  • Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all wells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove the extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells, with and without the efflux pump inhibitor. A significant increase in fluorescence in the resistant cells upon treatment with the inhibitor suggests that efflux pump activity is contributing to the reduced accumulation of the substrate, and likely your compound.

Protocol 2: Genotypic Resistance Analysis

This protocol outlines the steps for identifying mutations in a target gene that may confer resistance to a thiazolidinone compound.[15]

Materials:

  • Genomic DNA from sensitive and resistant cells/strains

  • Primers flanking the target gene

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Primer Design: Design primers that specifically amplify the entire coding sequence of the target gene.

  • PCR Amplification: Perform PCR using the designed primers and genomic DNA from both sensitive and resistant cells as a template.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.

  • PCR Product Purification: Purify the PCR products to remove primers and other reaction components.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Alignment and Analysis: Align the sequencing results from the resistant and sensitive cells with the reference sequence of the target gene. Identify any single nucleotide polymorphisms (SNPs) or other mutations present in the resistant cells that are absent in the sensitive cells.

IV. Visualizations

Diagram 1: Key Mechanisms of Thiazolidinone Resistance

cluster_mechanisms Mechanisms of Thiazolidinone Resistance Target_Modification Target Modification (e.g., mutations in target enzyme) Target Cellular Target Target_Modification->Target Alters binding site Efflux_Pump Increased Drug Efflux (Overexpression of efflux pumps) Thiazolidinone Thiazolidinone Compound Efflux_Pump->Thiazolidinone Pumps out Drug_Inactivation Drug Inactivation (Metabolic degradation) Inactive_Metabolite Inactive Metabolite Drug_Inactivation->Inactive_Metabolite Produces Thiazolidinone->Efflux_Pump Enters cell Thiazolidinone->Drug_Inactivation Metabolized by Thiazolidinone->Target Binding

Caption: Overview of the primary mechanisms of drug resistance to thiazolidinone-based compounds.

Diagram 2: Troubleshooting Workflow for Low Compound Efficacy

Start Start: Low Compound Efficacy in Cells Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Efflux Investigate Efflux Pump Activity (Co-treatment with inhibitors) Start->Efflux Stability Check Compound Stability (Media and metabolic stability assays) Start->Stability Target_Engagement Confirm Target Engagement (e.g., CETSA) Start->Target_Engagement Permeability_Issue Poor Permeability Permeability->Permeability_Issue If low Efflux_Issue Efflux Pump Substrate Efflux->Efflux_Issue If efficacy increases Stability_Issue Compound Unstable Stability->Stability_Issue If degraded Target_Issue No Target Engagement Target_Engagement->Target_Issue If no binding Optimize_Compound Optimize Compound (e.g., improve solubility, modify structure) Permeability_Issue->Optimize_Compound Efflux_Issue->Optimize_Compound Stability_Issue->Optimize_Compound Target_Issue->Optimize_Compound

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro-Thiazolidinone Scaffold

In the landscape of modern medicinal chemistry, the quest for structurally novel and biologically active scaffolds is paramount. Spiro-heterocycles, compounds where two rings share a single atom, are of particular interest due to their unique three-dimensional architecture and conformational rigidity.[1] This rigidity can enhance binding affinity and selectivity to biological targets by pre-organizing functional groups in a favorable spatial arrangement.[1] Among these, the 1-thia-4-azaspiro[4.5]decan-3-one core, a type of spiro-thiazolidinone, has emerged as a privileged scaffold found in molecules exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[2][3][4]

The efficient and reproducible synthesis of this core structure is a critical step in drug discovery and development, enabling the generation of diverse compound libraries for screening. This guide provides an in-depth comparison of two prominent protocols for the synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones, evaluating them on performance, reproducibility, and environmental impact. We will dissect a classical thermal condensation method and a modern, greener catalytic approach, offering field-proven insights to guide your synthetic strategy.

Protocol 1: The Classical One-Pot Thermal Condensation

This method represents the foundational approach for synthesizing the spiro-thiazolidinone core via a one-pot, three-component reaction. It relies on the direct condensation of a ketone, an amine, and thioglycolic acid under thermal conditions with azeotropic removal of water.[5]

Principle and Rationale

The reaction is a classic example of a multicomponent condensation.[6] The key to its success lies in driving the reaction equilibrium forward by removing the water formed during two key steps: the initial formation of an imine from cyclohexanone and the amine, and the final intramolecular cyclization to form the thiazolidinone ring. Using a solvent like benzene or toluene with a Dean-Stark apparatus is the traditional and effective way to achieve this. While robust, the use of benzene raises significant safety and environmental concerns.

Detailed Experimental Protocol

Adapted from Fadda, A. M., et al. (2017).[2][5]

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add dry benzene (50 mL).

  • Reagent Addition: Add cyclohexanone (10 mmol, 1.0 eq), the desired aromatic amine (e.g., 4-fluoroaniline, 10 mmol, 1.0 eq), and thioglycolic acid (10 mmol, 1.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux and continue for 8-12 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting solid residue is then purified. Recrystallization from a suitable solvent, such as ethanol, is typically sufficient to yield the pure product.

  • Validation: The structure and purity of the synthesized 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should be sharp and consistent with reported values.

Reproducibility and Scientist's Notes
  • Critical Step: The anhydrous condition is paramount. Ensure all glassware is oven-dried and use a dry solvent. Incomplete removal of water is the most common reason for lower yields.

  • Amine Reactivity: The nucleophilicity of the amine component can affect reaction times. Electron-deficient anilines may require longer reflux periods compared to electron-rich counterparts.

  • Side Reactions: Prolonged heating can lead to decomposition or side-product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.

Protocol 2: A Greener, Heterogeneously Catalyzed Approach

Driven by the principles of green chemistry, this modern protocol replaces the hazardous benzene solvent with ethanol and employs a reusable solid acid catalyst to promote the reaction.[7]

Principle and Rationale

This protocol also leverages a three-component condensation but utilizes a sulfonic acid-functionalized mesoporous silica (MCM-SO₃H) as a heterogeneous acid catalyst.[7] The catalyst serves two primary functions: it activates the ketone's carbonyl group, accelerating imine formation, and it protonates intermediates to facilitate the cyclization step. The key advantages are the use of a benign solvent (ethanol), elimination of hazardous reagents, and the simple recovery and reuse of the catalyst, which improves the overall process economy and sustainability.

Detailed Experimental Protocol

Adapted from Hussein, E. M., & Ahmed, S. A. (2017).[7]

  • Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine absolute ethanol (20 mL), cyclohexanone (10 mmol, 1.0 eq), the desired aromatic amine (10 mmol, 1.0 eq), and thioglycolic acid (10 mmol, 1.0 eq).

  • Catalyst Addition: Add the sulfonic acid-functionalized mesoporous silica catalyst (e.g., MCM-SO₃H, ~0.1 g).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid catalyst from the solution. The catalyst can be washed with ethanol, dried, and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product is purified by recrystallization from ethanol to afford the pure spiro-thiazolidinone.

  • Validation: As with Protocol 1, confirm the product's identity and purity via standard spectroscopic methods (NMR, IR, MS) and melting point analysis.

Reproducibility and Scientist's Notes
  • Catalyst Activity: The efficiency of the reaction depends on the quality and activity of the solid acid catalyst. Ensure the catalyst is properly prepared and activated if synthesized in-house.

  • Solvent Grade: While less sensitive than Protocol 1, using absolute ethanol is recommended to minimize water content, which can still hinder the reaction.

  • Scalability: This protocol is generally more amenable to scale-up due to the simpler workup (filtration vs. solvent extraction) and the absence of highly toxic solvents.

Comparative Analysis: Performance and Practicality

To provide a clear, objective comparison, the key performance indicators for both protocols are summarized below.

Quantitative Data Summary
ParameterProtocol 1: Thermal CondensationProtocol 2: Green CatalysisJustification & Remarks
Reported Yield ~77%[2]"High yields" reported[7]Yields are comparable, but Protocol 2 may be faster.
Solvent Benzene / TolueneAbsolute EthanolEthanol is significantly safer and more environmentally friendly.
Reaction Time 8 - 12 hours4 - 6 hoursThe catalyzed reaction is substantially faster.
Catalyst None (Thermal)Reusable Solid Acid (MCM-SO₃H)Protocol 2 offers catalyst reusability, reducing long-term cost.
Workup Solvent EvaporationCatalyst Filtration, EvaporationFiltration is often faster and easier than managing large solvent volumes.
Safety Profile Poor: Benzene is a known carcinogen.Good: Ethanol is a low-toxicity solvent.Protocol 2 is inherently safer for the researcher and the environment.
Experimental Workflow Comparison

The following diagram illustrates the differing workflows, highlighting the streamlined nature of the catalyzed protocol.

G cluster_0 Protocol 1: Thermal Condensation cluster_1 Protocol 2: Green Catalysis P1_Start 1. Add Reagents & Dry Benzene to Flask P1_Setup 2. Assemble Dean-Stark Apparatus P1_Start->P1_Setup P1_React 3. Reflux (8-12h) & Collect Water P1_Setup->P1_React P1_Workup 4. Cool & Evaporate Benzene P1_React->P1_Workup P1_Purify 5. Recrystallize from Ethanol P1_Workup->P1_Purify P1_End Final Product P1_Purify->P1_End P2_Start 1. Add Reagents, Catalyst & Ethanol to Flask P2_React 2. Reflux (4-6h) P2_Start->P2_React P2_Filter 3. Cool & Filter to Remove Catalyst P2_React->P2_Filter P2_Recycle Catalyst Recycled P2_Filter->P2_Recycle P2_Workup 4. Evaporate Ethanol P2_Filter->P2_Workup P2_Purify 5. Recrystallize from Ethanol P2_Workup->P2_Purify P2_End Final Product P2_Purify->P2_End G Mechanism of Spiro-Thiazolidinone Formation ketone Cyclohexanone step1 1. Imine Formation ketone->step1 amine R-NH₂ amine->step1 thiol Thioglycolic Acid step2 2. Thiol Addition thiol->step2 iminium Iminium Ion Intermediate iminium->step2 thioether Thioether-Amine Intermediate step3 3. Cyclization (Lactamization) thioether->step3 product Final Spiro Product step1->iminium - H₂O step2->thioether step3->product - H₂O

Caption: Generalized mechanism for the three-component synthesis.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of cyclohexanone. Dehydration, which is accelerated by heat (Protocol 1) or an acid catalyst (Protocol 2), leads to the formation of a Schiff base or its protonated form, the iminium ion.

  • Thiol Addition: The thiol group of thioglycolic acid acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a key thioether-amine intermediate.

  • Intramolecular Cyclization: The final step is an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon of the carboxylic acid moiety. This lactamization reaction, followed by the elimination of a second molecule of water, closes the five-membered ring to yield the final, stable this compound product.

Senior Application Scientist's Recommendation

Both protocols are effective and reproducible for the synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones. The choice between them should be guided by the specific needs and priorities of the research lab.

  • For Rapid Analog Synthesis & Proof-of-Concept: Protocol 1 is a reliable, well-documented method. If a lab is equipped to handle benzene safely and is performing small-scale synthesis where setup time for catalyst preparation is a concern, this classical method remains a viable option. However, its poor safety profile and long reaction times are significant drawbacks.

  • For Green Chemistry, Scalability, and Process Development: Protocol 2 is the superior choice. Its use of a benign solvent, faster reaction times, and a reusable catalyst align with modern principles of sustainable chemistry. [7]The simplified workup procedure (filtration) makes it more amenable to parallel synthesis and larger-scale production. For any laboratory focused on developing long-term, safe, and efficient synthetic routes, the initial effort to procure or prepare the solid acid catalyst is a worthwhile investment.

Ultimately, the move towards safer, faster, and more environmentally responsible methods makes the heterogeneously catalyzed protocol the recommended approach for contemporary drug discovery and development programs.

References

  • (No Source)
  • Hussein, E. M., & Ahmed, S. A. (2017). An efficient and green synthesis of polyfunctionalized spirothiazolidin-4-ones using sulfonated mesoporous silica as a reusable catalyst. Chemistry of Heterocyclic Compounds. This article describes a green synthesis protocol using a reusable solid acid catalyst. [Link: https://www.researchgate.
  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. This paper details the synthesis of N-amino substituted spiro-thiazolidinones and their biological evaluation. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055694/]
  • Fadda, A. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. This paper provides a detailed experimental procedure for the classical thermal condensation method. [Link: https://www.mdpi.com/1420-3049/22/1/170]
  • Fadda, A. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Provides information on the biological activity of the synthesized compounds. [Link: https://pubmed.ncbi.nlm.nih.gov/28117699/]
  • Verma, A., & Siddiqui, S. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Discusses the value of spiro heterocycles as scaffolds in medicinal chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963d]
  • Shaabani, A., et al. (2015). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry. Discusses the Asinger reaction, a powerful multicomponent approach for synthesizing 3-thiazolines. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.5b00563]
  • Nenajdenko, V. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Highlights the importance of conformational rigidity of spiro junctions for interaction with biological targets. [Link: https://www.mdpi.com/1420-3049/29/1/3]
  • (No Source)
  • (No Source)
  • (No Source)
  • Fadda, A. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. Details the one-pot three-component reaction for synthesizing the target compounds. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155784/]
  • (No Source)
  • (No Source)
  • Osorio-Revilla, G., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Defines multicomponent reactions as convergent processes where three or more precursors react in a single step. [Link: https://www.mdpi.com/1420-3049/21/11/1560]
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Thia-4-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Thia-4-azaspiro[4.5]decan-3-one. The following protocols are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management.

Hazard Identification and Risk Assessment

While specific toxicological and environmental fate data for this compound is not extensively documented in readily available literature, a conservative approach to its handling and disposal is warranted based on the hazard profiles of structurally similar azaspiro and thia-azaspiro compounds.

Analogous compounds often exhibit the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3][4][5]

The thiazolidinone ring system, a core component of the target molecule, is found in various biologically active compounds, underscoring the need for careful handling.[6]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationGHS Hazard StatementRepresentative Analog Compounds
Acute toxicity, oral (Category 4)H302: Harmful if swallowed2-Oxa-7-azaspiro[4.5]decane hydrochloride[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation1,4-Dioxa-8-azaspiro[4.5]decane[5]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation2-Oxa-7-azaspiro[4.5]decane hydrochloride[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation1,4-Dioxa-8-azaspiro[4.5]decane[5]

Given these potential hazards, this compound should be treated as a hazardous substance until comprehensive safety data becomes available.

Personal Protective Equipment (PPE) and Handling

Proper handling is the first line of defense against accidental exposure. All manipulations of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Mandatory PPE includes:

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat.[1][5] Ensure gloves are compatible with the solvents used.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a full-face respirator with appropriate cartridges should be used.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure adequate ventilation, typically by working within a fume hood.

  • Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Neutralize (if applicable and safe) : Due to the lack of specific reactivity data, neutralization is not recommended without further information.

  • Collect : Carefully place the absorbed or collected material into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Document the spill and cleanup procedure according to your institution's environmental health and safety (EHS) guidelines.

Proper Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

Waste Characterization: Since this compound is not specifically listed as a known hazardous waste on the F, K, P, or U lists, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[10] Based on the available data for similar compounds, it is unlikely to be ignitable, corrosive, or reactive under normal conditions.[10] However, due to its potential oral toxicity, a conservative approach is to manage it as a toxic hazardous waste.

Your institution's EHS department should be consulted to perform a formal hazardous waste determination.

Disposal Workflow:

DisposalWorkflow Start Start: Unused or Waste This compound Waste_Determination Hazardous Waste Determination (Consult EHS) Start->Waste_Determination Segregation Segregate as Non-Halogenated Organic Solid Waste Waste_Determination->Segregation Presumed Toxic Container Place in a Designated, Labeled Hazardous Waste Container Segregation->Container Labeling Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (e.g., Toxic) Container->Labeling Storage Store in a Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) Labeling->Storage Pickup Arrange for Pickup by Licensed Hazardous Waste Hauler Storage->Pickup Disposal Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) Pickup->Disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Segregation : Do not mix this waste with other waste streams unless directed by your EHS department. It should be collected as a non-halogenated organic solid waste. For solutions of this compound, the solvent will dictate the appropriate liquid waste stream (e.g., non-halogenated or halogenated organic solvent waste).

  • Containerization :

    • Place solid waste directly into a designated, sealable, and chemically compatible hazardous waste container.

    • For contaminated labware (e.g., pipette tips, weighing boats), collect them in a separate, appropriately lined container.

    • Ensure containers are kept closed except when adding waste.[11]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • Write the full chemical name: "this compound."

    • Indicate the potential hazards (e.g., "Toxic").

    • Maintain an accurate log of the amount of waste added to the container.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel.

    • Ensure secondary containment is used to prevent the release of material in case of a container leak.

  • Final Disposal :

    • Once the container is full or has reached its accumulation time limit, arrange for its transfer to your institution's central hazardous waste management facility.

    • The waste will then be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most probable disposal method for this type of compound is controlled incineration at a licensed chemical destruction plant.[7]

Conclusion: A Commitment to Safety

The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining environmental integrity. By adhering to these procedures, researchers and drug development professionals can handle this compound with the necessary caution and diligence. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • Echemi. (n.d.). 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE Safety Data Sheets.
  • MedChemExpress. (2025, October 2). 2-Oxa-7-azaspiro[4.5]decane hydrochloride-SDS.
  • Merck Millipore. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • YouTube. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?.
  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of this compound (3).
  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decan-3-one.
  • AMERICAN ELEMENTS. (n.d.). 1-oxa-3-azaspiro[4.5]decan-2-one.
  • Singh, M.V., et al. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1-Thia-4-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Thia-4-azaspiro[4.5]decan-3-one. The following protocols are grounded in established safety principles for heterocyclic compounds and are designed to ensure the highest level of protection in the laboratory.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3][4][5]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][3][4][5]

  • Eye Irritation: May cause serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4][7]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8]
Hands Double Gloving with Nitrile or Neoprene GlovesDouble gloving is a mandatory precaution when handling potentially hazardous compounds.[9] Use powder-free gloves to prevent aerosolization of the compound.[10][11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9][11] Inspect gloves for any signs of degradation or puncture before use.
Body Disposable, Long-Sleeved, Back-Closing GownA disposable gown made of a low-lint material is required to prevent skin contact and contamination of personal clothing.[9] The gown should have tight-fitting cuffs and close in the back for maximum protection.[9] Gowns should not be worn outside of the designated laboratory area.
Respiratory N95 Respirator or HigherIf there is a potential for generating dust or aerosols, a NIOSH-approved N95 respirator is the minimum requirement.[9][12] For procedures with a higher risk of inhalation exposure, a powered air-purifying respirator (PAPR) may be necessary. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Feet Closed-Toed ShoesNo open-toed shoes or sandals are permitted in the laboratory.[8] Shoes should be made of a non-porous material to prevent absorption of any spills.
Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials 1. Designate don_ppe Don Appropriate PPE gather_materials->don_ppe 2. Assemble weigh Weigh Compound don_ppe->weigh 3. Protect dissolve Dissolve/React weigh->dissolve 4. Handle transfer Transfer Solution dissolve->transfer 5. Manipulate decontaminate Decontaminate Work Surfaces transfer->decontaminate 6. Complete doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe 7. Clean dispose Dispose of Waste doff_ppe->dispose 8. Remove

Caption: Procedural workflow for handling this compound.

Step-by-Step Operational Plan
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated handling area.

  • Don PPE: Put on all required PPE in the correct order: gown, N95 respirator, face shield, and then two pairs of gloves.

  • Weighing: If handling a solid, weigh the compound carefully to avoid generating dust. Use a balance inside the fume hood or a containment enclosure.

  • Dissolving and Reactions: When dissolving the compound or running reactions, keep all vessels covered as much as possible to prevent the release of vapors or aerosols.

  • Transfers: Use caution during transfers to avoid spills. Employ cannulas or syringes for liquid transfers where appropriate.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use. A suitable decontamination solution should be chosen based on the reactivity of the compound.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, and then the inner gloves. The respirator should be removed last after leaving the handling area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3][5][13]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is maintained at all times.

References

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of this compound (3). Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 2
1-Thia-4-azaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.